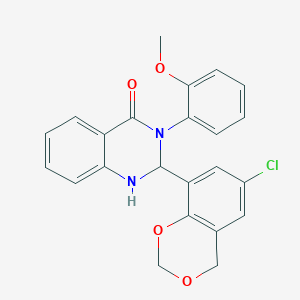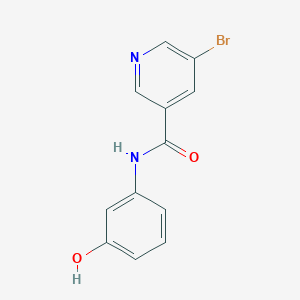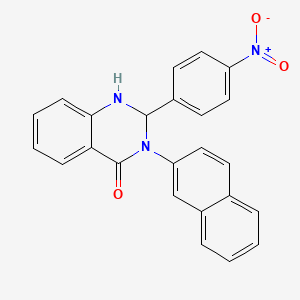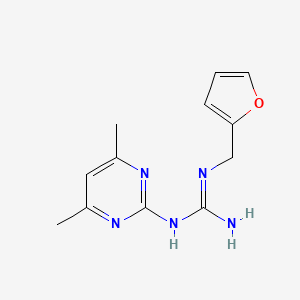
2-(6-chloro-4H-1,3-benzodioxin-8-yl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
Vue d'ensemble
Description
Synthesis Analysis
Quinazolinone derivatives, including those similar to the compound , have been synthesized through various methods. One study describes the synthesis of 6-chloro-2,3-dihydro-4(1H)-quinazolinones and their evaluation for gastrointestinal and antiemetic activities (Baldazzi et al., 1996). Another study discusses the synthesis of related quinazolinone derivatives and their analgesic activities (Osarumwense Peter Osarodion, 2023).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be characterized using various spectroscopic techniques. In a study, the synthesized quinazolinone derivatives were confirmed using spectral characterization techniques like FTIR, NMR, and UV spectroscopy (Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazolinone derivatives exhibit a range of chemical reactions and properties. One research describes the synthesis of new 4(3H)-quinazolinone derivatives through various reactions (Nawrocka, 2009). Another study investigates the reaction of a quinazolinone derivative with chlorosulfonic acid followed by amidation (Hayun et al., 2012).
Physical Properties Analysis
The physical properties of quinazolinone derivatives can be studied through various experimental techniques. For instance, a study on quinazolinone compounds utilized single-crystal X-ray diffraction analysis to characterize the crystal structure, demonstrating the compound's physical properties (Yong, 2005).
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives are diverse. A study on the synthesis and hypolipidemic activities of quinazolinones and their analogs reveals insights into their chemical properties, including how substitutions at various positions affect their activities (Kurogi et al., 1996).
Propriétés
IUPAC Name |
2-(6-chloro-4H-1,3-benzodioxin-8-yl)-3-(2-methoxyphenyl)-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4/c1-28-20-9-5-4-8-19(20)26-22(25-18-7-3-2-6-16(18)23(26)27)17-11-15(24)10-14-12-29-13-30-21(14)17/h2-11,22,25H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNKAZADTPERPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC5=C4OCOC5)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-4H-1,3-benzodioxin-8-yl)-3-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-nitrophenol](/img/structure/B4015488.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-N-propyl-3-pyrrolidinecarboxamide](/img/structure/B4015492.png)


![11-(2-furyl)-3-(4-methylphenyl)-10-(2-thienylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4015505.png)
![10-acetyl-3-(2-furyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4015510.png)

![N-[3-(isobutyrylamino)phenyl]-3-methoxy-2-naphthamide](/img/structure/B4015528.png)
![2-{[2-(4-benzoyl-1-piperazinyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B4015554.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine oxalate](/img/structure/B4015561.png)


![N~1~-phenyl-N~2~-[2-(phenylthio)ethyl]-1,2-pyrrolidinedicarboxamide](/img/structure/B4015583.png)
![11-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4015584.png)